molecular formula C16H18FNO3 B12086590 tert-Butyl 3-(4-ethynyl-2-fluorophenoxy)azetidine-1-carboxylate

tert-Butyl 3-(4-ethynyl-2-fluorophenoxy)azetidine-1-carboxylate

Cat. No.: B12086590
M. Wt: 291.32 g/mol
InChI Key: DUBMCZJJRMOCPC-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(4-ethynyl-2-fluorophenoxy)azetidine-1-carboxylate: is a chemical compound with the empirical formula C10H17NO3. It belongs to the class of azetidine derivatives and contains a tert-butyl group, an ethynyl group, and a fluorophenoxy moiety .

Preparation Methods

The synthetic routes for this compound involve the following steps:

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction reactions could yield different derivatives.

    Substitution: Substitution reactions at the azetidine ring or other functional groups are possible. Common reagents and conditions depend on the specific reaction type and desired outcome.

Scientific Research Applications

    Chemistry: tert-Butyl 3-(4-ethynyl-2-fluorophenoxy)azetidine-1-carboxylate serves as a building block for designing novel molecules.

    Biology: It might be used in drug discovery or as a probe for biological studies.

    Medicine: Research into its potential therapeutic applications is ongoing.

    Industry: Its unique structure may find applications in materials science or catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

and tert-butyl 4-(3-ethynyl-2-fluorophenyl)piperazin-1-carboxylate . These compounds share some structural features but differ in substituents and ring size.

Properties

Molecular Formula

C16H18FNO3

Molecular Weight

291.32 g/mol

IUPAC Name

tert-butyl 3-(4-ethynyl-2-fluorophenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C16H18FNO3/c1-5-11-6-7-14(13(17)8-11)20-12-9-18(10-12)15(19)21-16(2,3)4/h1,6-8,12H,9-10H2,2-4H3

InChI Key

DUBMCZJJRMOCPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)C#C)F

Origin of Product

United States

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